(3-Benzyloxypropyl)triphenylphosphonium bromide

Catalog No.
S682557
CAS No.
54314-85-1
M.F
C28H28BrOP
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Benzyloxypropyl)triphenylphosphonium bromide

CAS Number

54314-85-1

Product Name

(3-Benzyloxypropyl)triphenylphosphonium bromide

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;bromide

Molecular Formula

C28H28BrOP

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

Triphenyl[3-(phenylmethoxy)propyl]-phosphonium Bromide

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound (3-Benzyloxypropyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Benzyloxypropyl)triphenylphosphonium bromide is a functionalized phosphonium salt primarily used as a Wittig reagent in organic synthesis. Its core function is to introduce a four-carbon chain containing a terminal benzyl-protected primary alcohol. This structure is specifically designed for multi-step syntheses where a hydroxyl group must be masked during olefination reactions and deprotected in a later step, a common requirement in the production of complex pharmaceutical intermediates like prostaglandin analogs. [REFS-1, REFS-2]

Substituting this reagent with close analogs can lead to process failure or significantly lower yields. Using the deprotected form, (3-hydroxypropyl)triphenylphosphonium bromide, is incompatible with the strong bases (e.g., n-BuLi, NaHMDS) required for ylide formation, as the base would deprotonate the free hydroxyl group. Employing simpler, non-functionalized reagents like (butyl)triphenylphosphonium bromide would fail to install the required oxygenated side-chain necessary for targets like prostaglandins. [1] The choice of the benzyl ether protecting group and the bromide counter-ion are deliberate process decisions that influence reaction compatibility, stereochemical outcomes, and solubility, making this specific salt non-interchangeable for established protocols. [2]

Precursor Suitability: Enables Synthesis of High-Value Carbacyclin Analogs like Iloprost

This reagent is a key building block for constructing the ω-side chain of Iloprost, a stable carbacyclin analog used therapeutically for pulmonary hypertension. [1] Synthetic routes to Iloprost and related prostaglandin structures explicitly require a Wittig reagent that can deliver a protected four-carbon alcohol side-chain to a bicyclic ketone core. The use of a benzyl protecting group is a preferred embodiment in related prostaglandin syntheses, as it is stable to the olefination conditions and can be removed later without compromising the complex structure. [2]

Evidence DimensionPrecursor Functionality
Target Compound DataProvides the C4-O-benzyl side chain required for the total synthesis of Iloprost and other carbacyclin analogs.
Comparator Or BaselineUnfunctionalized Wittig reagents (e.g., butyltriphenylphosphonium bromide) which cannot provide the required oxygenated side-chain.
Quantified DifferenceEnables synthesis vs. Fails to provide the necessary structural motif.
ConditionsTotal synthesis of complex pharmaceutical molecules.

This reagent is procured specifically because it provides the exact functionalized side-chain required for established, high-value pharmaceutical manufacturing routes.

Process Compatibility: Benzyl Ether Protection Withstands Strong Basic Conditions for Ylide Formation

The ylide required for the Wittig reaction is generated by treating the phosphonium salt with a strong base (e.g., n-BuLi, NaHMDS, or KHMDS). The benzyl ether protecting group on the propyl chain is chemically robust and inert under these highly basic conditions. In contrast, the corresponding unprotected analog, (3-hydroxypropyl)triphenylphosphonium bromide, would fail as the free hydroxyl group would be immediately deprotonated by the strong base, consuming an equivalent of base and preventing the formation of the desired ylide, leading to reaction failure or complex side-product mixtures.

Evidence DimensionReaction Compatibility with Strong Base
Target Compound DataBenzyl ether is stable to strong bases used for ylide generation.
Comparator Or Baseline(3-Hydroxypropyl)triphenylphosphonium bromide (unprotected analog), whose free -OH group is not stable.
Quantified DifferenceAllows for clean ylide formation vs. Undergoes acid-base side reaction, inhibiting ylide formation.
ConditionsYlide generation using organolithium reagents or alkali metal hexamethyldisilazides in aprotic solvents (e.g., THF, ether).

This compound is selected to avoid critical side reactions, ensuring process efficiency and preventing the consumption of expensive reagents in multi-step syntheses.

Stereochemical Control: Non-Stabilized Ylide Structure Favors Z-Alkene Formation

The ylide derived from (3-benzyloxypropyl)triphenylphosphonium bromide is classified as a non-stabilized ylide because the R-group is a simple alkyl chain. Under salt-free, kinetic conditions, non-stabilized ylides react with aldehydes to preferentially form cis-oxaphosphetane intermediates, which subsequently decompose to yield the (Z)-alkene as the major product. [1] This contrasts with stabilized ylides (e.g., where the R-group is an ester or ketone), which predominantly yield the thermodynamically favored (E)-alkene. [2]

Evidence DimensionAlkene Stereoselectivity
Target Compound DataForms a non-stabilized ylide, leading primarily to (Z)-alkenes.
Comparator Or BaselineStabilized ylides (e.g., (Carbethoxymethyl)triphenylphosphonium bromide), which lead primarily to (E)-alkenes.
Quantified DifferencePredominantly Z-isomer vs. Predominantly E-isomer.
ConditionsWittig reaction with aldehydes under aprotic, salt-free conditions.

A buyer selects this reagent to control the double bond geometry in the final product, a critical factor for the biological activity and physical properties of complex molecules.

Key Stage Manufacturing of Prostacyclin-Analog APIs

This reagent is the right choice for the industrial synthesis of prostacyclin analogs like Iloprost, where a key step involves the Wittig olefination of a complex bicyclic ketone. Its structure provides the necessary ω-side chain with a protected alcohol, and its non-stabilized nature helps control the stereochemistry of the newly formed double bond, a critical parameter for the final API's activity. [1]

Multi-Step Synthesis of Natural Products with Alcohol Side-Chains

In complex total synthesis projects requiring the installation of a Z-configured double bond and a terminal alcohol, this reagent is a preferred choice. The benzyl ether group is stable to the strongly basic conditions of the Wittig reaction and a variety of other synthetic transformations, serving as a robust protecting group that can be removed reliably via hydrogenolysis in a late-stage step.

Development of Novel Bioactive Molecules Requiring a C4-Hydroxyl Alkene Moiety

For medicinal chemistry programs designing novel compounds where a (Z)-4-hydroxy-1-alkenyl fragment is a key pharmacophore, this reagent provides a direct and reliable method of installation. The benzyl protection ensures compatibility with subsequent synthetic modifications on other parts of the molecule before a final deprotection step to reveal the active hydroxyl group.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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